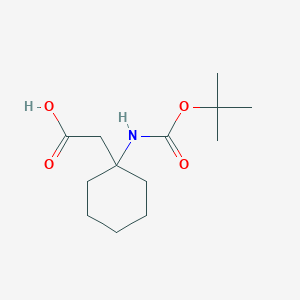

(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(9-10(15)16)7-5-4-6-8-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTCTMDFEONLJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589215 | |

| Record name | {1-[(tert-Butoxycarbonyl)amino]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187610-56-6 | |

| Record name | {1-[(tert-Butoxycarbonyl)amino]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic Acid: A Comprehensive Technical Guide for Advanced Research

Introduction: The Strategic Importance of a Versatile Building Block

(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid, often referred to as Boc-1-amino-cyclohexane acetic acid, is a non-proteinogenic amino acid derivative that has emerged as a cornerstone in modern medicinal chemistry and pharmaceutical development. Its structure, which combines a conformationally rigid cyclohexane scaffold with a protected amine and a carboxylic acid functional group, makes it an exceptionally versatile building block. The presence of the tert-butyloxycarbonyl (Boc) protecting group is a key feature, enabling selective reactions and preventing undesired side reactions during complex synthetic sequences.[1][2][3] This guide provides an in-depth exploration of its chemical properties, synthesis, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals. Its principal value lies in the synthesis of peptide-based drugs, constrained analogues of bioactive molecules, and, most notably, as a key intermediate in the development of gabapentin analogues for treating neurological disorders.[1][4][5]

Molecular Identity and Physicochemical Profile

A precise understanding of the compound's fundamental properties is paramount for its effective use in experimental design.

Chemical Structure and Identifiers

The molecule's structure is characterized by a cyclohexane ring substituted at the C1 position with both an acetic acid moiety and a Boc-protected amine.

Caption: Chemical structure of this compound.

Physicochemical Data Table

The following table summarizes the key physical and chemical properties of the compound, which are critical for handling, storage, and reaction setup.

| Property | Value | Reference(s) |

| CAS Number | 187610-56-6 | [1][6] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1][6] |

| Molecular Weight | 257.33 g/mol | [1][6] |

| Appearance | White to off-white powder or crystalline powder | [1][7][8] |

| Melting Point | 94-101 °C | [1] |

| Boiling Point | 407.9±28.0 °C (Predicted) | [9] |

| Density | 1.111±0.06 g/cm³ (Predicted) | [9] |

| Solubility | Soluble in DMSO, THF; Low solubility in water | [10] |

| pKa | 4.01±0.10 (Predicted) | [9] |

| Storage Conditions | Store in a cool, dry place at 0-8°C. Keep container tightly closed. | [1][7][8][11] |

Synthesis and Manufacturing

The synthesis of this compound is a well-established process in organic chemistry, primarily involving the protection of the corresponding amino acid. The choice of the Boc protecting group is strategic; it is stable under a wide range of reaction conditions but can be removed cleanly under mildly acidic conditions, ensuring the integrity of the rest of the molecule.[3][10]

Synthetic Workflow: Boc Protection

The most common and efficient synthesis route involves the direct N-acylation of (1-aminocyclohexyl)-acetic acid using di-tert-butyl dicarbonate (Boc₂O).

Caption: General workflow for the synthesis via Boc protection.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[12]

-

Dissolution: Dissolve (1-aminocyclohexyl)-acetic acid (1 equivalent) in a mixture of tetrahydrofuran (THF) and 1N sodium hydroxide solution.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to control the exothermicity of the acylation reaction and prevent side reactions.

-

Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) in portions while stirring vigorously. The biphasic system requires efficient mixing to ensure the reaction proceeds to completion.

-

Reaction: Allow the mixture to slowly warm to room temperature and continue stirring overnight.

-

Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

-

Extraction: Wash the remaining aqueous layer with ethyl acetate to remove any unreacted Boc₂O and other nonpolar impurities.

-

Acidification & Precipitation: Cool the aqueous layer again to 0°C and carefully acidify it with a suitable acid, such as a potassium hydrogen sulfate solution, until a white precipitate forms. The acidification protonates the carboxylate, rendering the product insoluble in the aqueous phase.

-

Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.[12]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

| Analytical Technique | Expected Observations | Reference(s) |

| ¹H NMR | δ (ppm): ~10-12 (br s, 1H, COOH), ~4.5-5.0 (br s, 1H, NH), ~2.1 (s, 2H, CH₂COOH), ~1.2-1.9 (m, 10H, cyclohexyl), ~1.4 (s, 9H, C(CH₃)₃). | [13][14] |

| ¹³C NMR | δ (ppm): ~175-180 (C=O, acid), ~155 (C=O, Boc), ~80 (quaternary C of Boc), ~55-60 (quaternary C of cyclohexane), ~40-45 (CH₂COOH), ~20-40 (cyclohexyl CH₂), ~28 (C(CH₃)₃). | [13][14] |

| IR Spectroscopy | ν (cm⁻¹): 3300-2500 (broad, O-H stretch), ~2930 & ~2860 (C-H stretch), ~1710 (C=O stretch, acid), ~1690 (C=O stretch, carbamate). | [13][14] |

| Mass Spectrometry | ESI-MS: Calculated for C₁₃H₂₃NO₄, [M+H]⁺ = 258.17; Found ~258.2. | [12][15] |

Reactivity and Applications in Drug Discovery

The utility of this compound stems from its dual functionality and the strategic placement of the Boc group. It serves as a conformationally restricted glycine or GABA analogue.

Key Chemical Transformations

-

Boc Deprotection: The primary transformation is the removal of the Boc group to liberate the free amine. This is typically achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane), which are orthogonal to many other protecting groups used in peptide synthesis. The resulting free amine is a potent nucleophile, ready for subsequent coupling reactions.[10]

-

Carboxylic Acid Activation: The carboxylic acid moiety can be activated using standard coupling reagents (e.g., EDC/HOBt, HATU) to form amide bonds with amines, a cornerstone of peptide synthesis and the construction of other complex molecules.

Role in Pharmaceutical Research

The compound is a pivotal intermediate in synthesizing a range of therapeutically relevant molecules.

Caption: Role as a versatile intermediate in pharmaceutical synthesis.

-

Gabapentin Analogues and Prodrugs: Gabapentin, [1-(aminomethyl)cyclohexaneacetic acid], is a widely prescribed anticonvulsant and analgesic.[5] This topic compound is essentially a protected precursor to a gabapentin analogue. The synthesis of novel analogues with modified pharmacokinetic or pharmacodynamic properties often proceeds through this intermediate.[4][5] Furthermore, it is used in the design of prodrugs of gabapentin to improve its absorption and bioavailability.[16]

-

Peptide and Peptidomimetic Synthesis: Incorporating the aminocyclohexyl acetic acid scaffold into a peptide sequence introduces a rigid, non-planar element. This conformational constraint can lock the peptide into a bioactive conformation, increasing its potency, selectivity, and resistance to enzymatic degradation compared to its flexible linear counterpart.[1][7]

-

PROTAC Development: In the rapidly advancing field of targeted protein degradation, this molecule can serve as a component of the linker connecting the target-binding ligand and the E3 ligase-binding ligand in a PROTAC (Proteolysis-Targeting Chimera).[17]

Safety, Handling, and Storage

As a Senior Application Scientist, adherence to safety protocols is non-negotiable. While the compound has not been extensively investigated for toxicity, standard laboratory precautions for handling chemical reagents should be observed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 0-8°C to ensure its long-term stability.[1][7][8] It is sensitive to strong acids, which will cause premature deprotection.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its robust synthesis, well-defined reactivity, and the conformational rigidity it imparts make it an invaluable asset in the development of next-generation therapeutics. From enhancing the properties of peptides to forming the core of novel neurological drugs, its applications are both significant and expanding. This guide provides the foundational knowledge required for its confident and innovative application in research and development settings.

References

- Bryans, J. S., & Wustrow, D. J. (1999). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters, 9(16), 2329-34.

- Al-Mudhaffar, H., & Rishag, N. H. (2018). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. ResearchGate.

- Li, P., et al. (2012). Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. PubMed.

- Chemicalbook. (n.d.). This compound | 187610-56-6.

- Chemicalbook. (n.d.). [1-(TERT-BUTOXYCARBONYLAMINO-METHYL)-CYCLOHEXYL]-ACETIC ACID | 227626-60-0.

- Chemicalbook. (n.d.). Tert-butoxycarbonylamino-cyclohexyl-acetic acid CAS#: 35264-05-2.

- Google Patents. (n.d.). US20080103334A1 - Process For Synthesis Of Gabapentin.

- Google Patents. (n.d.). NO326227B1 - New stereoselective methods for the preparation of gabapentin analogs.

- Chemsrc. (n.d.). CAS#:35264-05-2 | Tert-butoxycarbonylamino-cyclohexyl-acetic acid.

- Fisher Scientific. (n.d.). trans-4-(Boc-amino)cyclohexaneacetic acid, 97%.

- Chem-Impex. (n.d.). Boc-1-amino-cyclohexane acetic acid.

- Chem-Impex. (n.d.). Boc-cis-1,4-aminocyclohexyl acetic acid.

- CymitQuimica. (n.d.). CAS 31972-52-8: Boc-Gly-Gly-OH.

- Chem-Impex. (n.d.). Boc-glycine.

- Chem-Impex. (n.d.). Boc-trans-4-aminocyclohexane acetic acid.

- The Royal Society of Chemistry. (2018). Supporting Information.

- Vulcanchem. (n.d.). [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid.

- MedChemExpress. (n.d.). 2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid.

- Chemicalbook. (n.d.). [1-(TERT-BUTOXYCARBONYLAMINO-METHYL)-CYCLOHEXYL]-ACETIC ACID | 227626-60-0.

- PubChemLite. (n.d.). 2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid.

- Sigma-Aldrich. (n.d.). cis- 4-(Boc-amino)cyclohexyl acetic acid = 98.0 TLC 327156-95-6.

- Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.

- Cundy, K. C., et al. (2004). XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug. Journal of Pharmacology and Experimental Therapeutics, 311(1), 315-23.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 31972-52-8: Boc-Gly-Gly-OH | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and biological evaluation of conformationally restricted Gabapentin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 187610-56-6 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Tert-butoxycarbonylamino-cyclohexyl-acetic acid CAS#: 35264-05-2 [amp.chemicalbook.com]

- 10. [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid () for sale [vulcanchem.com]

- 11. trans-4-(Boc-amino)cyclohexaneacetic acid, 97% | Fisher Scientific [fishersci.ca]

- 12. [1-(TERT-BUTOXYCARBONYLAMINO-METHYL)-CYCLOHEXYL]-ACETIC ACID | 227626-60-0 [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. PubChemLite - 2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid (C13H23NO4) [pubchemlite.lcsb.uni.lu]

- 16. XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid (CAS Number 187610-56-6)

Introduction: A Keystone Building Block in Modern Medicinal Chemistry

(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid, CAS number 187610-56-6, is a non-proteinogenic, α,α-disubstituted amino acid derivative of significant interest to researchers, scientists, and drug development professionals. Its unique structural architecture, featuring a cyclohexane ring that imparts conformational rigidity, and the versatile tert-butoxycarbonyl (Boc) protecting group, positions it as a valuable intermediate in the synthesis of complex pharmaceutical agents and peptidomimetics.[1][2] This guide provides a comprehensive technical overview of its synthesis, characterization, and applications, offering field-proven insights into its utilization in contemporary drug discovery.

The core value of this molecule lies in its ability to introduce a gem-disubstituted α-carbon into a peptide backbone or a bioactive molecule. This structural motif is known to restrict the conformational freedom of peptides, often leading to enhanced metabolic stability and receptor-binding affinity.[1][2] Furthermore, as a derivative of gabapentin, a widely used anticonvulsant and analgesic, this compound serves as a critical starting material for the synthesis of novel gabapentinoids with potentially improved pharmacokinetic profiles.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and formulation.

| Property | Value | Source |

| CAS Number | 187610-56-6 | N/A |

| Molecular Formula | C₁₃H₂₃NO₄ | N/A |

| Molecular Weight | 257.33 g/mol | N/A |

| Appearance | White to off-white solid/powder | N/A |

| Melting Point | 94-101 °C | N/A |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | N/A |

The structure of this compound is characterized by a central quaternary carbon atom bonded to a cyclohexane ring, an acetic acid moiety, a Boc-protected amino group, and a hydrogen atom. This arrangement provides a unique three-dimensional scaffold for further chemical modifications.

Strategic Synthesis: Crafting a Constrained Scaffold

The synthesis of α,α-disubstituted amino acids like this compound can be approached through several established methodologies in organic chemistry. Two prominent and plausible routes are the Strecker synthesis and the Bucherer-Bergs reaction, both of which are adept at constructing the crucial quaternary α-amino acid core from a ketone precursor.[3][4][5][6][7][8]

Proposed Synthetic Pathway

A logical and efficient synthetic route commences with cyclohexanone and proceeds through the formation of an α-amino nitrile (Strecker) or a hydantoin (Bucherer-Bergs), followed by hydrolysis to the free α,α-disubstituted amino acid, and subsequent protection of the amino group with a Boc moiety.

Sources

- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Strecker_amino_acid_synthesis [chemeurope.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. news-medical.net [news-medical.net]

- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid: Properties, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid, with a specific focus on the well-characterized isomer 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid . This valuable synthetic building block, a conformationally constrained amino acid analog, plays a significant role in modern drug discovery and peptide science. This document will delve into its chemical formula and precise molecular weight, detail its physicochemical properties, provide an in-depth synthesis protocol, and explore its application in solid-phase peptide synthesis (SPPS). The inherent conformational rigidity of this molecule offers a strategic advantage in designing peptides with enhanced biological activity and stability.

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

The quest for novel therapeutics with high specificity and efficacy has led to a surge of interest in peptide-based drugs. However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability due to their inherent flexibility. The incorporation of conformationally constrained non-natural amino acids is a powerful strategy to overcome these challenges.[1][2] By restricting the peptide backbone's rotational freedom, these analogs can lock the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and increased resistance to proteolytic degradation.[3][4]

2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid is a prime example of such a constrained building block. The cyclohexane ring imposes significant steric constraints on the peptide backbone, influencing its secondary structure. The tert-butoxycarbonyl (Boc) protecting group on the amino function is crucial for its application in stepwise peptide synthesis.[4] This guide will provide the foundational knowledge and practical insights necessary for the effective utilization of this compound in research and development.

Physicochemical and Spectroscopic Profile

The fundamental properties of 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₃NO₄ | [5] |

| Molecular Weight | 257.33 g/mol | [5] |

| CAS Number | 187610-56-6 | [5] |

| Appearance | White to off-white powder or crystals | |

| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents. | [6] |

| Storage | Sealed in a dry environment at room temperature. | [5] |

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following sections detail the expected spectroscopic data for 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid .

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector around δ 1.45 ppm. The protons of the cyclohexane ring will appear as a series of multiplets in the region of δ 1.2-1.9 ppm. The methylene protons of the acetic acid moiety would likely appear as a singlet or a multiplet around δ 2.4-2.6 ppm. The acidic proton of the carboxylic acid is often broad and may be observed between δ 10-12 ppm, or it may exchange with deuterated solvents.[7][8]

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the carboxylic acid between δ 170-185 ppm.[7] The quaternary carbon of the tert-butyl group will be visible around δ 80 ppm, and the methyl carbons of the tert-butyl group will resonate at approximately δ 28 ppm. The carbons of the cyclohexane ring will appear in the aliphatic region of the spectrum.

The FT-IR spectrum provides valuable information about the functional groups present. Key expected vibrational frequencies include:

-

A broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O stretching vibration for the carboxylic acid carbonyl group around 1700-1750 cm⁻¹.[9]

-

Another strong C=O stretching band for the carbamate of the Boc group, typically observed around 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the aliphatic cyclohexane and tert-butyl groups in the 2850-3000 cm⁻¹ region.[10]

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight of such compounds. The expected mass-to-charge ratios ([M-H]⁻) for the deprotonated molecule would be approximately 256.16 m/z.[11]

Synthesis of 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid

The synthesis of this constrained amino acid analog can be achieved through various routes. A common and effective method is the Strecker synthesis followed by Boc protection and hydrolysis.

Synthetic Workflow Diagram

Caption: A generalized synthetic workflow for the preparation of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile In a well-ventilated fume hood, a solution of potassium cyanide and ammonium chloride in aqueous ammonia is prepared. To this solution, cyclohexanone is added dropwise at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred for several hours to allow for the formation of the α-aminonitrile.

Step 2: Hydrolysis to 1-Aminocyclohexane-1-carboxylic acid The crude 1-aminocyclohexanecarbonitrile is then subjected to acidic or basic hydrolysis. For instance, heating the aminonitrile in the presence of a strong acid like hydrochloric acid will convert the nitrile group to a carboxylic acid, yielding the corresponding amino acid.

Step 3: Boc Protection The resulting 1-aminocyclohexane-1-carboxylic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water. A base, like sodium hydroxide, is added to deprotonate the amino group. Di-tert-butyl dicarbonate ((Boc)₂O) is then added portion-wise, and the reaction is stirred at room temperature until the protection of the amino group is complete.

Step 4: Reduction of the Carboxylic Acid The Boc-protected amino acid is then reduced to the corresponding amino alcohol. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an appropriate anhydrous solvent like tetrahydrofuran (THF).

Step 5: Oxidation to the Acetic Acid Derivative Finally, the primary alcohol is oxidized to the carboxylic acid. A variety of oxidizing agents can be employed, such as Jones reagent (CrO₃ in sulfuric acid) or a more modern, milder oxidizing agent like TEMPO in the presence of a co-oxidant. Careful control of the reaction conditions is necessary to avoid over-oxidation. The final product, 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid , is then purified by chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid is as a building block in solid-phase peptide synthesis to introduce conformational constraints.

The Role of the Boc Protecting Group

The Boc group is a widely used protecting group for the α-amino function of amino acids in SPPS.[12] Its key advantages are its stability to the basic and nucleophilic conditions used for peptide bond formation and its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA).[4] This orthogonality allows for the selective deprotection of the α-amino group without affecting the acid-labile side-chain protecting groups or the linkage of the peptide to the solid support.[9]

Workflow for Incorporation into a Peptide Chain

Caption: A simplified workflow for solid-phase peptide synthesis (SPPS) incorporating a Boc-protected amino acid.

Experimental Protocol for Peptide Coupling

The following is a generalized protocol for the incorporation of 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid into a growing peptide chain using standard Boc-SPPS chemistry.

Materials:

-

Resin-bound peptide with a free N-terminal amine.

-

2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Solvent (e.g., DMF, NMP)

-

Deprotection solution (e.g., 25-50% TFA in DCM)

-

Washing solvents (e.g., DMF, DCM, IPA)

Procedure:

-

Resin Swelling: The resin-bound peptide is swelled in an appropriate solvent like DMF for 30-60 minutes.

-

N-terminal Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of TFA in DCM. The resin is then washed thoroughly with DCM, IPA, and DMF to remove residual acid and byproducts.

-

Activation of the Constrained Amino Acid: In a separate vessel, 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid is pre-activated by dissolving it in DMF with a coupling reagent and a base. The mixture is allowed to react for a few minutes.

-

Coupling: The activated amino acid solution is added to the resin. The reaction is allowed to proceed for 1-2 hours with gentle agitation to ensure complete coupling. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.

-

Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.

-

Repeat Cycle: The deprotection, activation, and coupling steps are repeated for the subsequent amino acids in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as HF or a mixture of TFA with scavengers.

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid is a valuable and versatile building block for the synthesis of conformationally constrained peptides. Its rigid cyclohexane scaffold and the well-established chemistry of the Boc protecting group make it an attractive tool for medicinal chemists and peptide scientists aiming to develop next-generation peptide therapeutics with improved pharmacological profiles. This guide has provided a detailed overview of its properties, synthesis, and application, offering a solid foundation for its successful implementation in the laboratory.

References

- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126.

-

Chemistry LibreTexts. (2021). 26.7: Peptide Synthesis. Retrieved January 16, 2026, from [Link]

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid. Retrieved January 16, 2026, from [Link]

-

RCSB PDB. (n.d.). Ligand Summary. Retrieved January 16, 2026, from [Link]

-

Sci-Hub. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved January 16, 2026, from [Link]

- Verma, S., & D'Silva, P. (2022). Constrained Peptides in Drug Discovery and Development. Journal of Medicinal Chemistry, 65(15), 10243–10270.

- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.

- White, P. D., & Chan, W. C. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

-

Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved January 16, 2026, from [Link]

-

Scribd. (n.d.). FT-IR Imaging of Acetic Acid Analysis. Retrieved January 16, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 16, 2026, from [Link]

-

Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Retrieved January 16, 2026, from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved January 16, 2026, from [Link]

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549.

-

PrepChem. (n.d.). Synthesis of 2-tert-butyl-4-methylcyclohexyl acetate. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of the acetic acid. Retrieved January 16, 2026, from [Link]

-

PubChemLite. (n.d.). 2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid. Retrieved January 16, 2026, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. researchgate.net [researchgate.net]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. rsc.org [rsc.org]

- 9. scribd.com [scribd.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. PubChemLite - 2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid (C13H23NO4) [pubchemlite.lcsb.uni.lu]

- 12. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid

Introduction: The Critical Role of Solubility in Pharmaceutical Development

(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid, a non-proteinogenic amino acid derivative, serves as a vital building block in medicinal chemistry and peptide synthesis.[1] Its structural characteristics, particularly the lipophilic cyclohexyl group, make it a valuable component in designing peptide-based therapeutics with potentially enhanced pharmacokinetic properties.[1] However, the successful translation of any active pharmaceutical ingredient (API) from discovery to a viable drug product is fundamentally dependent on its physicochemical properties, with solubility being a paramount concern.[2][3][4]

Solubility dictates a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its bioavailability and therapeutic efficacy.[2] Poor aqueous solubility can lead to unpredictable in vitro results, hinder the development of effective formulations, and ultimately cause promising drug candidates to fail.[5][6] This guide provides a comprehensive technical overview of the solubility characteristics of this compound, offering detailed methodologies for its determination and interpretation to support researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's fundamental physicochemical properties is the first step in any solubility assessment. These parameters provide the context for interpreting solubility data and predicting behavior under various conditions.

| Property | Value | Source(s) |

| Chemical Name | This compound | [7][8] |

| Synonyms | Boc-cyclohexyl-glycine, Boc-Chg-OH | [1][9] |

| CAS Number | 187610-56-6 (for the specific isomer) | [7] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1] |

| Molecular Weight | 257.33 g/mol | [1][10] |

| Appearance | White to off-white powder/solid | [1][11] |

| Melting Point | 94 - 96 °C | [1] |

| pKa | 4.01 ± 0.10 (Predicted) | [9] |

| Qualitative Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [9][11] |

Understanding Solubility: Thermodynamic vs. Kinetic

In pharmaceutical sciences, solubility is not a single, absolute value. It is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[3][4][12]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the "true" solubility of a compound, defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium, in the presence of excess solid.[3][12] This measurement is critical for pre-formulation and late-stage development, as it represents the most stable state and governs the long-term physical stability of a formulation.[2][4] The shake-flask method is considered the gold standard for its determination.[12][13]

-

Kinetic Solubility: This measures the concentration of a compound when precipitation first occurs after a solution, typically prepared by diluting a high-concentration DMSO stock into an aqueous buffer, is created.[2][12] Because this process can form supersaturated solutions that are temporarily stable, kinetic solubility values are often higher than thermodynamic solubility.[3][12] These assays are high-throughput and invaluable during early drug discovery for screening and comparing large numbers of compounds quickly.[5][6][14]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The Shake-Flask method remains the most reliable and widely accepted technique for measuring thermodynamic solubility.[12][13] Its robustness lies in allowing the system to reach a true equilibrium between the dissolved and solid states of the compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent or buffer for a prolonged period until the concentration of the dissolved compound in the solution becomes constant. This final concentration represents the thermodynamic solubility.

Materials and Equipment

-

This compound (solid powder)

-

Selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (pH 1.2), Simulated Intestinal Fluid (pH 6.8))[15][16]

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control (e.g., 25°C or 37°C)[16][17]

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)[12][18]

-

pH meter

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials. A visible excess of solid must remain at the end of the experiment to ensure saturation has been reached.[12]

-

Solvent Addition: Add a precise volume of the desired solvent or buffer to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 37 ± 1°C for biopharmaceutical relevance).[16][19] Agitate the samples for a predetermined period. Equilibrium time can vary significantly; therefore, it is critical to establish when equilibrium is reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours).[12][17] Equilibrium is confirmed when consecutive measurements yield the same concentration.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by high-speed centrifugation or by filtering the solution through a low-binding 0.22 µm filter.[18] This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate with a suitable solvent. Analyze the concentration of the compound using a validated HPLC-UV or LC-MS method against a standard calibration curve.[12][20]

-

pH Verification: For buffered solutions, measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[12][16]

Experimental Protocol: Kinetic Solubility Determination

Kinetic solubility assays are designed for higher throughput and are essential for early-stage drug discovery to guide structure-activity relationship (SAR) studies.[2][6][14] Nephelometry (light scattering) and UV-based plate reader methods are common.[14][21][22]

Principle

A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The concentration at which precipitation is first detected is defined as the kinetic solubility.

Materials and Equipment

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates

-

Automated liquid handler (recommended)

-

Plate reader with nephelometry or UV-Vis capabilities[5][21]

Step-by-Step Methodology

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[23][24]

-

Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the first wells of a 96-well plate.[21]

-

Dilution: Add aqueous buffer to the wells to achieve the highest desired concentration. Subsequently, perform serial dilutions across the plate to create a concentration gradient.

-

Incubation: Mix the plate thoroughly and incubate for a short, defined period (e.g., 1-2 hours) at a controlled temperature.[5][21]

-

Detection (Nephelometry): Place the plate in a nephelometer and measure the light scattering in each well.[22] A sharp increase in scattering indicates the formation of a precipitate. The solubility is the highest concentration that remains a clear solution.[18]

-

Detection (UV-Vis after Filtration): Alternatively, filter the plate to remove any precipitate.[14] Transfer the filtrate to a UV-transparent plate and measure the absorbance at the compound's λ_max. The concentration is determined from a calibration curve, and the solubility is the point at which the measured concentration deviates from the nominal concentration.[5][21]

Data Interpretation and Conclusion

The solubility of this compound is a critical parameter that will influence its entire development lifecycle. Due to its carboxylic acid moiety (predicted pKa ~4.01), its aqueous solubility is expected to be highly pH-dependent.[9] It will exhibit higher solubility at pH values above its pKa, where the carboxylic acid is deprotonated and ionized, and lower solubility at pH values below its pKa.

A comprehensive solubility profile should, therefore, include measurements across a biopharmaceutically relevant pH range (e.g., pH 1.2 to 6.8), as recommended by ICH guidelines.[15][16][19] This data is essential for classifying the compound under the Biopharmaceutics Classification System (BCS), which uses solubility and permeability data to predict a drug's in vivo performance.[16][19]

By rigorously applying the standardized methodologies outlined in this guide, researchers can generate high-quality, reliable solubility data for this compound. This information is indispensable for making informed decisions in lead optimization, guiding formulation strategies, and ultimately increasing the probability of successful drug development.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method Summary. Retrieved from [Link]

-

ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

Al-Ghananeem, A. et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

eBiostore.com. (n.d.). Boc-D-Cyclohexyl Glycine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. This compound | 187610-56-6 [chemicalbook.com]

- 8. Tert-butoxycarbonylamino-cyclohexyl-acetic acid | 35264-05-2 [chemicalbook.com]

- 9. Boc-alpha-Cyclohexyl-D-glycine CAS#: 70491-05-3 [m.chemicalbook.com]

- 10. ebiostore.com [ebiostore.com]

- 11. [1-(TERT-BUTOXYCARBONYLAMINO-METHYL)-CYCLOHEXYL]-ACETIC ACID | 227626-60-0 [amp.chemicalbook.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. database.ich.org [database.ich.org]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. ema.europa.eu [ema.europa.eu]

- 20. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 22. rheolution.com [rheolution.com]

- 23. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid

Introduction: The Significance of a Structurally Unique Amino Acid Analog

(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid, a non-proteinogenic α-amino acid derivative, holds considerable importance in contemporary medicinal chemistry and drug development. Its unique structural scaffold, featuring a cyclohexyl ring attached to the α-carbon, imparts conformational rigidity and lipophilicity to peptide structures. This can lead to enhanced metabolic stability, improved cell permeability, and potent biological activity. The tert-butoxycarbonyl (Boc) protecting group on the amino function is crucial for its application as a building block in solid-phase and solution-phase peptide synthesis, allowing for the controlled assembly of complex peptide chains. Furthermore, this compound serves as a key intermediate in the synthesis of various pharmacologically active molecules, including analogs of the neurotransmitter GABA, such as gabapentin.

This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical synthetic routes, provide detailed experimental protocols, and explore modern alternative methodologies.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be conceptually divided into two main stages: the formation of the core α-amino acid, (1-aminocyclohexyl)acetic acid, and the subsequent protection of the amino group with a tert-butoxycarbonyl (Boc) moiety. The primary starting material for the synthesis of the core amino acid is typically cyclohexanone. Two classical, time-tested methodologies for the synthesis of α-amino acids from carbonyl compounds are the Strecker synthesis and the Bucherer-Bergs reaction.

| Synthetic Pathway | Key Intermediates | Key Reagents | Advantages | Disadvantages |

| Strecker Synthesis | α-Aminonitrile | Cyclohexanone, Ammonia, Cyanide source (e.g., KCN, NaCN), Acid for hydrolysis | Generally good yields, versatile for various ketones. | Use of highly toxic cyanide, harsh hydrolysis conditions. |

| Bucherer-Bergs Reaction | Hydantoin | Cyclohexanone, Ammonium carbonate, Cyanide source, Base/Acid for hydrolysis | Often high yields of crystalline intermediates, avoids direct handling of ammonia gas. | Multi-step process, harsh hydrolysis conditions. |

| Reductive Amination Route | Protected cyanohydrin, aminonitrile | Cyclohexanone, Cyanide source, Reducing agent (e.g., H₂/catalyst), Ammonia | Can be a one-pot procedure, avoids harsh hydrolysis of nitriles. | Requires specialized catalytic systems, potential for over-reduction. |

Pathway 1: The Strecker Synthesis

The Strecker synthesis is a venerable and highly effective method for the preparation of α-amino acids from aldehydes or ketones.[1][2] The reaction proceeds in two main steps: the formation of an α-aminonitrile from the carbonyl compound, ammonia, and a cyanide source, followed by the hydrolysis of the nitrile to a carboxylic acid.[3][4]

Reaction Mechanism

The mechanism of the Strecker synthesis, starting from cyclohexanone, is as follows:

-

Imine Formation: Cyclohexanone reacts with ammonia to form a cyclohexanimine intermediate. This reaction is typically catalyzed by a mild acid.[2]

-

Nucleophilic Attack by Cyanide: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the imine, forming the stable α-aminonitrile intermediate, 1-amino-1-cyanocyclohexane.[4]

-

Hydrolysis: The α-aminonitrile is then subjected to vigorous hydrolysis, usually under acidic or basic conditions, to convert the nitrile group into a carboxylic acid, yielding (1-aminocyclohexyl)acetic acid.[2]

Caption: The Strecker synthesis pathway from cyclohexanone.

Experimental Protocol: Synthesis of (1-aminocyclohexyl)acetic acid via Strecker Synthesis

Step 1: Synthesis of 1-Amino-1-cyanocyclohexane

-

In a well-ventilated fume hood, a solution of potassium cyanide (KCN) in water is prepared with caution.

-

Ammonium chloride (NH₄Cl) is dissolved in aqueous ammonia.

-

The KCN solution is added to the ammonium chloride/ammonia solution and cooled in an ice bath.

-

Cyclohexanone is then added dropwise to the cooled solution with vigorous stirring.

-

The reaction mixture is stirred at room temperature for several hours to allow for the formation of the α-aminonitrile.

-

The product, 1-amino-1-cyanocyclohexane, which may precipitate or be extracted with an organic solvent (e.g., diethyl ether), is isolated.

Step 2: Hydrolysis of 1-Amino-1-cyanocyclohexane

-

The crude 1-amino-1-cyanocyclohexane is added to a concentrated solution of hydrochloric acid (HCl).

-

The mixture is heated at reflux for an extended period (several hours) to ensure complete hydrolysis of the nitrile group.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The pH of the resulting solution is adjusted to the isoelectric point of the amino acid (around pH 6-7) using a base (e.g., ammonium hydroxide) to precipitate the crude (1-aminocyclohexyl)acetic acid.

-

The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.

Pathway 2: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another classical and robust method for the synthesis of α,α-disubstituted amino acids from ketones.[5][6] This multicomponent reaction involves the treatment of a ketone with ammonium carbonate and a cyanide source to form a hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid.[7][8]

Reaction Mechanism

The reaction mechanism, starting with cyclohexanone, is generally understood as follows:

-

Cyanohydrin Formation: Cyclohexanone reacts with the cyanide ion to form a cyanohydrin intermediate.

-

Reaction with Ammonia: Ammonia, generated in situ from ammonium carbonate, reacts with the cyanohydrin to form an aminonitrile.

-

Hydantoin Formation: The aminonitrile then reacts with carbon dioxide (also from the decomposition of ammonium carbonate) in a series of steps to form the spiro-hydantoin, 5,5-pentamethylenespirohydantoin.[5]

-

Hydrolysis: The hydantoin ring is then cleaved under strong basic or acidic conditions to yield the α-amino acid.[7]

Caption: The Bucherer-Bergs reaction pathway from cyclohexanone.

Experimental Protocol: Synthesis of (1-aminocyclohexyl)acetic acid via Bucherer-Bergs Reaction

Step 1: Synthesis of 5,5-Pentamethylenespirohydantoin

-

In a pressure vessel, cyclohexanone, potassium cyanide (or sodium cyanide), and ammonium carbonate are combined in a suitable solvent, typically a mixture of ethanol and water.[9]

-

The vessel is sealed and heated to a temperature of around 60-80 °C for several hours with stirring.

-

After cooling, the reaction mixture is often acidified with a mineral acid (e.g., HCl) to precipitate the crude hydantoin.

-

The solid 5,5-pentamethylenespirohydantoin is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis of 5,5-Pentamethylenespirohydantoin

-

The crude hydantoin is suspended in a solution of a strong base, such as barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH).

-

The mixture is heated at reflux for an extended period until the hydrolysis is complete.

-

After cooling, the solution is acidified with a mineral acid (e.g., sulfuric acid, H₂SO₄, if Ba(OH)₂ was used, to precipitate BaSO₄).

-

The precipitated inorganic salts are removed by filtration.

-

The filtrate is then neutralized to the isoelectric point of the amino acid to induce crystallization.

-

The product, (1-aminocyclohexyl)acetic acid, is collected by filtration, washed, and dried.

Final Step: Boc Protection of (1-aminocyclohexyl)acetic acid

The final step in the synthesis is the protection of the amino group of (1-aminocyclohexyl)acetic acid with a tert-butoxycarbonyl (Boc) group. This is a standard and well-documented procedure in organic synthesis.[10][11]

Reaction Mechanism

The amine acts as a nucleophile and attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A tetrahedral intermediate is formed, which then collapses to give the N-Boc protected amino acid, along with the byproducts tert-butanol and carbon dioxide. The reaction is typically carried out in the presence of a base to neutralize the acidic proton of the carboxylic acid and to facilitate the reaction.

Caption: Boc protection of the core amino acid.

Experimental Protocol: Boc Protection

-

(1-aminocyclohexyl)acetic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.

-

A base, such as sodium hydroxide (NaOH) or triethylamine (Et₃N), is added to the solution to adjust the pH to approximately 9-10.

-

Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same organic solvent, is added dropwise to the stirred solution at room temperature or 0 °C.

-

The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the organic solvent is removed under reduced pressure.

-

The aqueous residue is washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted Boc₂O and byproducts.

-

The aqueous layer is then acidified to a pH of approximately 2-3 with a cold, dilute acid (e.g., 1 M HCl or citric acid).

-

The precipitated product, this compound, is extracted with an organic solvent such as ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the final product. The product can be further purified by recrystallization if necessary.

Alternative Synthetic Approaches

While the Strecker and Bucherer-Bergs syntheses are classical and reliable, modern organic synthesis often seeks more efficient and milder alternatives. One such approach is based on reductive amination.[12][13]

Reductive Amination of a Cyanohydrin Derivative

This pathway involves the formation of cyclohexanone cyanohydrin, which is then protected. The nitrile group of the protected cyanohydrin is subsequently reduced to an amine, followed by hydrolysis of the protecting group and the nitrile to the carboxylic acid. A more direct approach involves the reductive amination of cyclohexanone in the presence of ammonia and a reducing agent, followed by subsequent reactions to introduce the acetic acid moiety.[14] Catalytic systems for reductive amination are an active area of research, with various transition metal catalysts being developed to improve efficiency and selectivity under milder conditions.[12]

Conclusion

The synthesis of this compound is a well-established process that can be achieved through several reliable pathways. The classical Strecker and Bucherer-Bergs reactions, starting from cyclohexanone, provide robust and scalable methods for the preparation of the core amino acid, which is then readily protected with a Boc group. While these methods involve the use of hazardous reagents and sometimes harsh reaction conditions, they remain valuable tools in the synthetic chemist's arsenal. The exploration of alternative routes, such as those based on reductive amination, offers the potential for milder and more efficient syntheses. The choice of a particular synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability of reagents and equipment, and the desired purity of the final product. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently approach the synthesis of this important building block for drug discovery and development.

References

-

The Manufacturing Process of High-Purity Gabapentin: From Synthesis to Quality Control. Available at: [Link]

- US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents.

-

Gabapentin - Wikipedia. Available at: [Link]

-

Understanding the Gabapentin Manufacturing Process - Pipelinepharma. Available at: [Link]

-

Selected chemical routes toward synthesis of α‐amino acids. A=Strecker... - ResearchGate. Available at: [Link]

-

Strecker Synthesis - NROChemistry. Available at: [Link]

- ATE106861T1 - PROCESS FOR THE PREPARATION OF 1-(AMINOMETHYL)CYCLOHEXANEACETIC ACID. - Google Patents.

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. Available at: [Link]

-

Possible reaction route of amination of cyclohexanone with ammonia. - ResearchGate. Available at: [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]

-

Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. Available at: [Link]

- US5362883A - Process for cyclic amino acid anticonvulsant compounds - Google Patents.

- WO2004111256A1 - Biocatalytic preparation of 1-cyanocyclohexaneacetic acid - Google Patents.

-

The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Available at: [Link]

-

Bucherer-Bergs Reaction. Available at: [Link]

-

Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. Available at: [Link]

-

Strecker Synthesis - Master Organic Chemistry. Available at: [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia | Request PDF - ResearchGate. Available at: [Link]

-

Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide - Sciforum. Available at: [Link]

-

The Strecker Synthesis of Amino Acids - Master Organic Chemistry. Available at: [Link]

-

Strecker Synthesis - Organic Chemistry Portal. Available at: [Link]

-

Strecker amino acid synthesis - Wikipedia. Available at: [Link]

-

Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. Available at: [Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. Available at: [Link]

-

N-Boc Protection of Amines with Di-tert-Butyldicarbonate in Water under Neutral Conditions in the Presence of β-Cyclodextrin. | Request PDF - ResearchGate. Available at: [Link]

-

Amine Protection With Boc | PDF - Scribd. Available at: [Link]

- CN104342463A - Preparation method of 1-cyanocyclohexylacetic acid - Google Patents.

- US20050009154A1 - Biocatalytic preparation of 1-cyano-cyclohexaneacetic acid - Google Patents.

-

One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. Available at: [Link]

-

One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures - ResearchGate. Available at: [Link]

-

A Novel and Facile Synthesis of N-cyclohexyl-benzofurans by One-Pot Three-Component Reaction - PubMed. Available at: [Link]

Sources

- 1. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. organicreactions.org [organicreactions.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Analysis of Boc-1-aminocyclohexane Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-1-aminocyclohexane acetic acid is a pivotal constrained amino acid analogue extensively utilized in medicinal chemistry and peptide design. Its rigid cyclohexane scaffold imparts unique conformational properties to peptides and small molecule therapeutics, influencing their bioactivity, stability, and pharmacokinetic profiles. This guide provides a comprehensive structural analysis of this compound, delving into its electronic and conformational intricacies. We will explore its synthesis, detailed spectroscopic characterization, solid-state conformation via X-ray crystallography, and the theoretical underpinnings of its structural preferences. This document is intended to serve as a technical resource for researchers leveraging this versatile building block in drug discovery and development.

Introduction: The Significance of Conformational Constraint in Drug Design

The precise three-dimensional arrangement of atoms in a molecule is paramount to its biological function. In drug design, constraining the conformational flexibility of a lead compound can lead to significant improvements in binding affinity and selectivity for its target receptor. Boc-1-aminocyclohexane acetic acid serves as an exemplary building block for achieving this conformational rigidity. The bulky tert-butyloxycarbonyl (Boc) protecting group and the geminally disubstituted cyclohexane ring introduce significant steric hindrance, limiting the rotational freedom of the molecule.[1][2] This constrained geometry is particularly valuable in the synthesis of peptidomimetics, where it can stabilize specific secondary structures like β-turns and helices, enhancing biological activity and resistance to enzymatic degradation.[3]

Synthesis and Purification

The most common and efficient synthesis of Boc-1-aminocyclohexane acetic acid involves the protection of the amino group of a suitable precursor, 1-aminocyclohexane acetic acid, using di-tert-butyl dicarbonate (Boc anhydride).

Experimental Protocol: Synthesis of Boc-1-aminocyclohexane Acetic Acid

Materials:

-

1-aminocyclohexane acetic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 1-aminocyclohexane acetic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (3 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise, ensuring the temperature remains below 10°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, wash the reaction mixture with ethyl acetate (2 x volume of dioxane) to remove unreacted (Boc)₂O and other impurities.

-

Carefully acidify the aqueous layer to a pH of 2-3 with 1N HCl at 0°C.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Boc-1-aminocyclohexane acetic acid as a white solid.[4]

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of Boc-1-aminocyclohexane acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is characterized by a singlet for the nine equivalent protons of the Boc group, typically observed around 1.4 ppm. The protons of the cyclohexane ring appear as a complex multiplet in the region of 1.2-2.0 ppm. The methylene protons of the acetic acid moiety are diastereotopic and may appear as a singlet or a pair of doublets depending on the solvent and temperature, usually in the range of 2.3-2.6 ppm. The NH proton of the carbamate gives a broad singlet, the chemical shift of which is concentration and solvent dependent. The carboxylic acid proton is also a broad singlet, typically found far downfield (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure. The quaternary carbon of the tert-butyl group is observed around 80 ppm, while the methyl carbons of the Boc group resonate near 28 ppm. The carbonyl carbon of the carbamate appears in the region of 155 ppm, and the carboxylic acid carbonyl is found further downfield, typically around 175-180 ppm. The carbons of the cyclohexane ring give rise to signals in the aliphatic region (20-40 ppm), and the methylene carbon of the acetic acid group is observed around 40-45 ppm.[5][6][7]

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| (CH₃)₃C- | ~1.4 (s, 9H) | ~28 (3C) |

| (CH₃)₃C - | - | ~80 (1C) |

| Cyclohexane-H | ~1.2-2.0 (m, 10H) | ~20-40 (5C) |

| C -NHBoc | - | ~55-60 (1C) |

| -CH₂-COOH | ~2.3-2.6 (s or ABq, 2H) | ~40-45 (1C) |

| -NH- | variable (br s, 1H) | - |

| -COOH | >10 (br s, 1H) | ~175-180 (1C) |

| Boc C=O | - | ~155 (1C) |

Caption: Predicted NMR chemical shifts for Boc-1-aminocyclohexane acetic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.[8][9][10][11]

-

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid O-H stretching vibration.

-

N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹ corresponds to the N-H stretching of the carbamate.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic cyclohexane and Boc groups.

-

C=O Stretch: Two distinct and strong carbonyl stretching bands are characteristic. The carboxylic acid C=O stretch appears around 1700-1725 cm⁻¹, while the carbamate C=O stretch is observed at a slightly lower wavenumber, typically 1680-1700 cm⁻¹.[12]

-

C-O Stretch: Strong bands in the 1150-1250 cm⁻¹ region are indicative of the C-O stretching vibrations of the carbamate and carboxylic acid groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which can produce both protonated [M+H]⁺ and deprotonated [M-H]⁻ ions.[13]

-

Molecular Ion: The molecular weight of Boc-1-aminocyclohexane acetic acid is 257.33 g/mol .[1][2] In positive ion mode, the [M+H]⁺ ion would be observed at m/z 258.3. In negative ion mode, the [M-H]⁻ ion would be at m/z 256.3.

-

Fragmentation Pattern: A characteristic fragmentation pattern for Boc-protected amino acids involves the loss of the tert-butyl group (56 Da) or isobutylene (56 Da) and the loss of CO₂ (44 Da) from the Boc group, leading to a prominent fragment ion at m/z [M-100]⁺.[14][15][16][17] Further fragmentation of the cyclohexane ring can also be observed.

Conformational Analysis

The conformational preferences of Boc-1-aminocyclohexane acetic acid are a key determinant of its utility in molecular design.

Cyclohexane Ring Conformation

The cyclohexane ring adopts a chair conformation to minimize angle and torsional strain. In a 1,1-disubstituted cyclohexane, the two chair conformers resulting from ring flip are not energetically equivalent if the substituents are different. However, in Boc-1-aminocyclohexane acetic acid, the two substituents are on the same carbon. The bulky Boc-amino and acetic acid groups will lead to significant steric interactions.

Substituent Orientation

A pivotal study by Vasudev et al. on the X-ray crystal structures of peptides containing 1-aminocyclohexaneacetic acid revealed a strong preference for the amino group to occupy the axial position in the cyclohexane ring.[14] This counterintuitive finding, where a bulky group prefers the more sterically hindered axial position, is an example of the Thorpe-Ingold effect, where gem-disubstitution can alter conformational equilibria. This axial preference for the amino group places the acetic acid moiety in the equatorial position, which is sterically less demanding.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. The aforementioned study by Vasudev et al. provides a wealth of data on the crystal structures of various derivatives and peptides of 1-aminocyclohexaneacetic acid.[14] Accessing the Cambridge Crystallographic Data Centre (CCDC) with the deposition number CCDC 670222 would provide the precise bond lengths, bond angles, and torsional angles for a derivative of the title compound, confirming the solid-state conformational preferences.[3]

Conclusion

The structural analysis of Boc-1-aminocyclohexane acetic acid reveals a molecule with well-defined conformational preferences governed by the steric demands of its geminal substituents. Its synthesis is straightforward, and its structure can be unequivocally confirmed by a suite of spectroscopic techniques. The solid-state analysis, supported by X-ray crystallography, provides crucial insights into its three-dimensional architecture, which is fundamental to its application in the rational design of conformationally constrained peptides and peptidomimetics. This guide serves as a foundational resource for scientists and researchers aiming to harness the unique structural properties of this valuable synthetic building block.

References

-

Vasudev, P. G., Rai, R., Shamala, N., & Balaram, P. (2008). Conformations of β‐amino acid residues in peptides: X‐ray diffraction studies of peptides containing the achiral residue 1‐aminocyclohexaneacetic acid, β3,3Ac6c. Peptide Science, 90(2), 138-150. [Link]

-

J&K Scientific. (n.d.). Boc-1-amino-cyclohexane acetic acid. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Lumen Learning. (n.d.). Disubstituted Cyclohexanes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]

-

TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

-

Semantic Scholar. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and. Retrieved from [Link]

-

Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, February 16). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ¹H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

-

ResearchGate. (n.d.). FT-IR spectra of β-CD and t-BOC-β-CD for Entry-2. Retrieved from [Link]

-

MDPI. (2020). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectroscopic investigation of the cis- and trans-bis-(α-amino acids) copper(II) complexes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetic acid. Retrieved from [Link]

-

University of Oxford. (n.d.). Chemical shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-